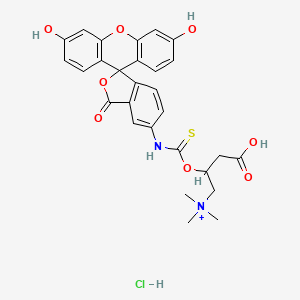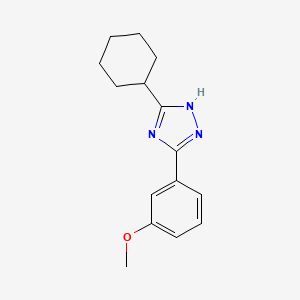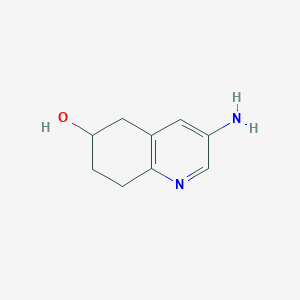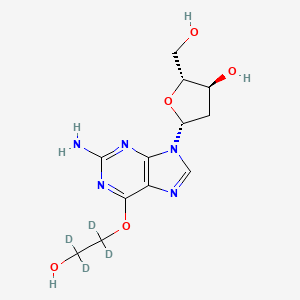
O6-(2-Hydroxyethyl-d4)-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is a deuterated analog of O6-(2-Hydroxyethyl)-2’-deoxyguanosine. This compound is a modified nucleoside, where the hydrogen atoms in the hydroxyethyl group are replaced with deuterium. It is primarily used in scientific research to study DNA damage and repair mechanisms, as well as in the development of analytical methods for detecting DNA adducts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective modification of the O6 position of the guanine base. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydride (NaH), to facilitate the alkylation process.
Industrial Production Methods
Industrial production of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a standard in mass spectrometry for the quantification of DNA adducts.
Biology: The compound is used to study DNA damage and repair mechanisms, as well as the effects of alkylating agents on DNA.
Medicine: It is used in the development of diagnostic methods for detecting DNA damage in cancer research.
Industry: The compound is used in the development of analytical methods for quality control in pharmaceutical manufacturing.
Mécanisme D'action
The primary mechanism of action of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death. The compound is also used to study the repair mechanisms that cells employ to remove these adducts and maintain genomic integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
O6-(2-Hydroxyethyl)-2’-deoxyguanosine: The non-deuterated analog of O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine.
O6-Methyl-2’-deoxyguanosine: A similar compound where the hydroxyethyl group is replaced with a methyl group.
O6-Ethyl-2’-deoxyguanosine: A similar compound with an ethyl group instead of a hydroxyethyl group.
Uniqueness
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of DNA adducts in complex biological samples.
Propriétés
Formule moléculaire |
C12H17N5O5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[2-amino-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16)/t6-,7+,8+/m0/s1/i1D2,2D2 |
Clé InChI |
ITCDOLZXZOEIBY-XRHZNZMGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



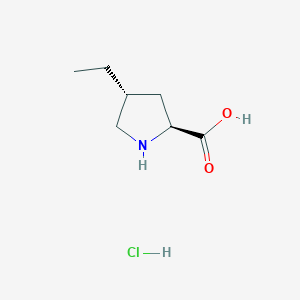

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
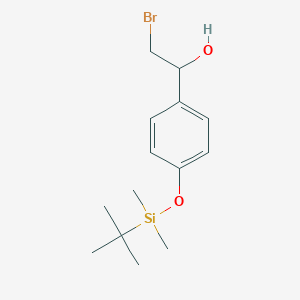
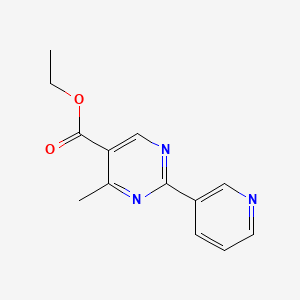
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)

